molecular formula C10H16F3N3O2S B7150989 N,N-dimethyl-1-(5,5,5-trifluoropentyl)pyrazole-4-sulfonamide

N,N-dimethyl-1-(5,5,5-trifluoropentyl)pyrazole-4-sulfonamide

Cat. No.: B7150989
M. Wt: 299.32 g/mol
InChI Key: IYGPWXRUQJOGAQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(5,5,5-trifluoropentyl)pyrazole-4-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the trifluoropentyl group adds unique chemical properties, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(5,5,5-trifluoropentyl)pyrazole-4-sulfonamide typically involves the reaction of a pyrazole derivative with a sulfonamide precursor. One common method is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The reaction conditions often include the use of silver-mediated catalysts and mild temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(5,5,5-trifluoropentyl)pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-1-(5,5,5-trifluoropentyl)pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(5,5,5-trifluoropentyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects. The trifluoropentyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-1-(5,5,5-trifluoropentyl)pyrazole-4-sulfonamide is unique due to the presence of the trifluoropentyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N,N-dimethyl-1-(5,5,5-trifluoropentyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3N3O2S/c1-15(2)19(17,18)9-7-14-16(8-9)6-4-3-5-10(11,12)13/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGPWXRUQJOGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CN(N=C1)CCCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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